DL-Tyrosine-13C9,15N

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

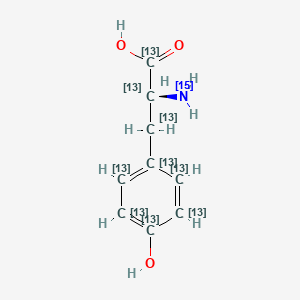

(2S)-2-(15N)azanyl-3-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3-13C3)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYCCCASQSFEME-CMLFETTRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1[13CH2][13C@@H]([13C](=O)O)[15NH2])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202407-26-9 |

Source

|

| Record name | 202407-26-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling Cellular Dynamics: A Technical Guide to DL-Tyrosine-13C9,15N

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular biology and drug discovery, understanding the precise mechanisms of protein function, metabolism, and signaling is paramount. Stable isotope-labeled compounds have emerged as indispensable tools for the quantitative analysis of these complex processes. Among these, DL-Tyrosine-13C9,15N stands out as a powerful probe for researchers in proteomics, metabolomics, and neuroscience. This technical guide provides an in-depth overview of this compound, its applications, and the experimental protocols necessary for its effective use.

This compound is a non-radioactive, heavy-isotope-labeled version of the aromatic amino acid tyrosine. In this molecule, all nine carbon atoms are replaced with the heavy isotope Carbon-13 (¹³C), and the single nitrogen atom is replaced with Nitrogen-15 (¹⁵N).[1][2] This labeling results in a predictable mass shift, allowing for the precise differentiation and quantification of labeled versus unlabeled molecules using mass spectrometry.[1] While DL-Tyrosine is a racemic mixture of both D- and L-isomers, the L-isomer is the biologically active form incorporated into proteins. In many biological applications, particularly in proteomics, the L-form (L-Tyrosine-¹³C₉,¹⁵N) is predominantly used.

The primary application of this labeled amino acid is in Stable Isotope Labeling by Amino acids in Cell Culture (SILAC) , a powerful technique for quantitative proteomics.[3] By incorporating L-Tyrosine-¹³C₉,¹⁵N into the proteome of cells, researchers can accurately compare protein abundance between different experimental conditions.[3] Furthermore, as a precursor to several key neurotransmitters, including dopamine, norepinephrine, and epinephrine, DL-Tyrosine-¹³C₉,¹⁵N serves as a crucial tracer for studying their metabolic pathways in neuroscience research.[4][5]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | ¹³C₉H₁₁¹⁵NO₃ | [6] |

| Molecular Weight | 191.12 g/mol | [1][2] |

| CAS Number | 202407-26-9 | [1] |

| Appearance | Solid | [1] |

| Isotopic Purity | Typically ≥98 atom % ¹³C; ≥98 atom % ¹⁵N | [1] |

| Solubility | Slightly soluble in DMSO and Methanol | [6] |

Core Applications and Experimental Methodologies

The utility of this compound spans several key research areas. This section details its primary applications and provides foundational experimental protocols.

Quantitative Proteomics using SILAC

SILAC is a widely used metabolic labeling strategy that enables the accurate quantification of protein abundance between different cell populations. In a typical SILAC experiment, one population of cells is grown in a "light" medium containing natural tyrosine, while another is grown in a "heavy" medium containing L-Tyrosine-¹³C₉,¹⁵N.[3] The heavy amino acid is incorporated into all newly synthesized proteins. After experimental treatment, the cell populations are combined, proteins are extracted and digested, and the resulting peptides are analyzed by mass spectrometry. The mass difference between the light and heavy peptides allows for the precise relative quantification of proteins.

This protocol is adapted from a study that developed a 5-plex SILAC method to quantify tyrosine phosphorylation dynamics, highlighting the versatility of using labeled tyrosine.[6]

a. SILAC Media Preparation:

-

Prepare five different cell culture media.

-

For the "lightest" medium (SM1), use standard DMEM deficient in lysine, arginine, and tyrosine, supplemented with unlabeled (light) versions of these amino acids (Lys0/Arg0/Tyr0).[6]

-

For the subsequent four "heavier" media (SM2-SM5), use combinations of light and heavy labeled lysine, arginine, and tyrosine to create distinct mass shifts. For example, SM5 would contain Lys8/Arg10/Tyr10 ([¹³C₆,¹⁵N₂]-Lysine, [¹³C₆,¹⁵N₄]-Arginine, and [¹³C₉,¹⁵N₁]-Tyrosine).[6]

-

Supplement all media with 10% dialyzed fetal bovine serum to minimize the presence of unlabeled amino acids.[4]

b. Cell Culture and Labeling:

-

Culture the desired cell line (e.g., KPL-4 breast cancer cells) in the five different SILAC media.[6]

-

Ensure cells undergo at least five to six doublings to achieve complete (>97%) incorporation of the labeled amino acids.[4]

c. Experimental Treatment and Cell Lysis:

-

Apply the desired experimental treatments to the different cell populations (e.g., stimulation with a growth factor at different time points).

-

Harvest and lyse the cells from each condition separately using a suitable lysis buffer.

-

Combine equal amounts of protein from each of the five cell lysates.[6]

d. Protein Digestion:

-

Reduce the disulfide bonds in the combined protein mixture using DTT (dithiothreitol).[6]

-

Alkylate the cysteine residues with iodoacetamide.[6]

-

Digest the proteins into peptides overnight using trypsin.[6]

e. Phosphotyrosine Peptide Enrichment (Optional but recommended for phosphorylation studies):

-

Perform immunoprecipitation using an anti-phosphotyrosine antibody to enrich for tyrosine-phosphorylated peptides.[7]

f. LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The mass spectrometer will detect the different isotopic forms of the peptides, appearing as clusters of peaks with defined mass differences.

g. Data Analysis:

-

Use specialized software (e.g., MaxQuant) to identify the peptides and quantify the intensity ratios of the differently labeled peptide pairs.

-

These ratios correspond to the relative changes in protein abundance or phosphorylation status across the five conditions.

SILAC Experimental Workflow

Metabolic Pathway Tracing in Neuroscience

DL-Tyrosine is a critical precursor for the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.[5] By using DL-Tyrosine-¹³C₉,¹⁵N as a tracer, researchers can follow the metabolic fate of tyrosine as it is converted into these important signaling molecules. This allows for the study of neurotransmitter synthesis, turnover, and regulation in both healthy and diseased states.

-

Cell Culture: Culture neuronal cells (e.g., PC12 cells or primary neurons) in a suitable medium.

-

Labeling: Replace the standard medium with a medium containing a known concentration of L-Tyrosine-¹³C₉,¹⁵N.

-

Time Course: Harvest cells and media at various time points after the introduction of the labeled tyrosine.

-

Metabolite Extraction: Extract metabolites from the cells and the culture medium.

-

LC-MS/MS Analysis: Analyze the extracts using LC-MS/MS to identify and quantify the labeled tyrosine and its downstream metabolites (e.g., L-DOPA-¹³C₉,¹⁵N, dopamine-¹³C₉,¹⁵N).

-

Flux Analysis: Calculate the rate of incorporation of the heavy isotopes into the neurotransmitter pool to determine the metabolic flux through the pathway.

The following diagram illustrates the key steps in the conversion of tyrosine to dopamine.

Tyrosine to Dopamine Synthesis Pathway

Data Presentation: Quantitative Analysis of Tyrosine Phosphorylation

The following table presents example data that could be obtained from a SILAC experiment investigating changes in tyrosine phosphorylation upon stimulation with a growth factor. The ratios represent the change in phosphorylation of specific sites on proteins in stimulated cells (heavy) versus unstimulated cells (light).

| Protein | Phosphorylation Site | SILAC Ratio (Heavy/Light) | Biological Function |

| EGFR | Y1068 | 8.2 | Receptor Tyrosine Kinase, Cell Proliferation |

| SHC1 | Y317 | 6.5 | Adaptor Protein, MAPK Signaling |

| GAB1 | Y627 | 5.8 | Scaffolding Protein, PI3K/AKT Signaling |

| STAT3 | Y705 | 4.3 | Transcription Factor, Cell Growth and Survival |

| VAV1 | Y174 | 1.1 | Guanine Nucleotide Exchange Factor, Cytoskeletal Rearrangement |

Note: The data presented in this table is illustrative and based on typical results from SILAC-based phosphoproteomics experiments.

Conclusion

DL-Tyrosine-¹³C₉,¹⁵N is a versatile and powerful tool for modern biological research. Its application in quantitative proteomics through SILAC allows for the precise measurement of changes in the proteome, providing invaluable insights into cellular responses to various stimuli. Furthermore, its role as a metabolic tracer in neuroscience research enables the detailed investigation of neurotransmitter synthesis and regulation. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize DL-Tyrosine-¹³C₉,¹⁵N in their pursuit of new biological discoveries and therapeutic innovations.

References

- 1. teachmephysiology.com [teachmephysiology.com]

- 2. Neurotransmitter - Wikipedia [en.wikipedia.org]

- 3. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 4. SILAC Pretreatment Protocol for Phosphotyrosine Proteins - Creative Proteomics [creative-proteomics.com]

- 5. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Development of a 5-plex SILAC Method Tuned for the Quantitation of Tyrosine Phosphorylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative Analysis of Tyrosine Phosphorylation from FFPE Tissues Reveals Patient-Specific Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DL-Tyrosine-13C9,15N: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and applications of DL-Tyrosine-13C9,15N, a stable isotope-labeled amino acid crucial for a range of quantitative and metabolic research applications.

Core Chemical Properties

This compound is a non-radioactive, isotopically enriched form of the amino acid tyrosine. The incorporation of nine Carbon-13 (¹³C) atoms and one Nitrogen-15 (¹⁵N) atom results in a well-defined mass shift, making it an ideal internal standard and tracer for mass spectrometry-based analyses.

| Property | Value | Reference |

| CAS Number | 202407-26-9 | [1][2] |

| Molecular Formula | ¹³C₉H₁₁¹⁵NO₃ | [3] |

| Molecular Weight | 191.12 g/mol | [1][4] |

| Appearance | White to off-white solid | [1] |

| Purity | Typically ≥98% | [1][5] |

| Solubility | Soluble in 0.1 M NaOH, 0.1 M HCl, H₂O & DMSO | [2] |

Applications in Research and Drug Development

The unique properties of this compound make it an invaluable tool in several key research areas, including proteomics, metabolomics, and drug development.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful technique for quantitative proteomics that relies on the metabolic incorporation of "heavy" amino acids into proteins. This compound can be used as the "heavy" amino acid to differentially label cell populations, allowing for the accurate quantification of protein abundance changes in response to various stimuli.

Experimental Workflow for SILAC

Detailed Experimental Protocol for SILAC using this compound:

-

Media Preparation: Prepare SILAC-compatible cell culture medium that lacks endogenous tyrosine. For the "heavy" medium, supplement it with a known concentration of this compound. The "light" medium should be supplemented with an equivalent concentration of unlabeled L-tyrosine.

-

Cell Culture and Labeling: Culture two separate populations of cells. One population is grown in the "light" medium, and the other in the "heavy" medium. Cells should be cultured for at least five to six doublings to ensure near-complete incorporation of the labeled or unlabeled tyrosine into the cellular proteome.

-

Experimental Treatment: Apply the experimental condition (e.g., drug treatment, growth factor stimulation) to the "heavy" labeled cells, while the "light" labeled cells serve as the control.

-

Cell Lysis and Protein Extraction: Harvest both cell populations and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification and Mixing: Determine the protein concentration of each lysate. Mix equal amounts of protein from the "light" and "heavy" lysates.

-

Protein Digestion: Digest the mixed protein sample into peptides using a protease such as trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Utilize specialized software to identify and quantify the peptide pairs (light vs. heavy). The ratio of the peak intensities for each peptide pair reflects the relative abundance of the corresponding protein between the two experimental conditions.

Internal Standard for LC-MS/MS Quantification

This compound is widely used as an internal standard for the accurate and precise quantification of endogenous tyrosine and its metabolites in complex biological matrices such as plasma, urine, and tissue extracts.[3] As a stable isotope-labeled internal standard (SIL-IS), it co-elutes with the unlabeled analyte and experiences similar matrix effects, allowing for reliable correction of variations in sample preparation and instrument response.[6]

Experimental Workflow for using this compound as an Internal Standard

Detailed Experimental Protocol for Quantification using this compound Internal Standard:

-

Preparation of Standards: Prepare a stock solution of this compound in a suitable solvent. Also, prepare a series of calibration standards by spiking known concentrations of unlabeled tyrosine into a blank biological matrix.

-

Sample Preparation:

-

To a known volume or weight of the biological sample, add a precise amount of the this compound internal standard solution.

-

Perform a sample clean-up procedure to remove interfering substances. Common methods include protein precipitation with organic solvents (e.g., acetonitrile, methanol) or solid-phase extraction (SPE).[7]

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into an LC-MS/MS system.

-

Develop a chromatographic method to separate tyrosine from other components in the sample.

-

Set up the mass spectrometer to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM) for both unlabeled tyrosine and this compound.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte (unlabeled tyrosine) and the internal standard (this compound).

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of tyrosine in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Metabolic Tracer Studies

This compound can be used as a tracer to investigate the in vivo and in vitro metabolic fate of tyrosine. By tracking the incorporation of the heavy isotopes into downstream metabolites, researchers can elucidate metabolic pathways and quantify metabolic fluxes.

Experimental Workflow for a Metabolic Tracer Study

Detailed Experimental Protocol for a Metabolic Tracer Study:

-

Tracer Administration: Introduce this compound into the biological system. For in vitro studies, this involves adding the labeled tyrosine to the cell culture medium. For in vivo studies, it can be administered through diet or injection.

-

Sample Collection: At various time points, collect samples (e.g., cells, tissues, biofluids).

-

Metabolism Quenching: Immediately quench all metabolic activity to prevent further conversion of the tracer. This is typically done by rapidly freezing the samples in liquid nitrogen or by using cold quenching solutions.

-

Metabolite Extraction: Extract the metabolites from the samples using appropriate solvents (e.g., a mixture of methanol, acetonitrile, and water).

-

MS Analysis: Analyze the extracts using a mass spectrometer (LC-MS or GC-MS) to identify and quantify the isotopologues of downstream metabolites.

-

Data Analysis and Metabolic Flux Analysis: Determine the extent of ¹³C and ¹⁵N incorporation into various metabolites. This data can then be used in metabolic modeling software to calculate the rates (fluxes) of different metabolic reactions.

Signaling Pathways Involving Tyrosine

Tyrosine is a precursor to several critical biomolecules, and this compound can be used to trace its conversion through these pathways.

Dopamine Synthesis Pathway

Tyrosine is the initial substrate for the synthesis of the neurotransmitter dopamine.

Melanin (B1238610) Synthesis Pathway

Tyrosine is the starting point for the production of melanin, the primary pigment in skin and hair.

Thyroid Hormone Synthesis Pathway

Tyrosine residues within the protein thyroglobulin are iodinated to form thyroid hormones.

References

- 1. researchgate.net [researchgate.net]

- 2. skinwhiteningscience.com [skinwhiteningscience.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. benchchem.com [benchchem.com]

In-Depth Technical Guide: DL-Tyrosine-13C9,15N

CAS Number: 202407-26-9

This technical guide provides comprehensive information on DL-Tyrosine-13C9,15N, a stable isotope-labeled form of the amino acid tyrosine. This guide is intended for researchers, scientists, and drug development professionals utilizing this compound in metabolic research, quantitative proteomics, and as an internal standard for analytical applications.

Quantitative Data Summary

This compound is a high-purity, isotopically enriched compound essential for precise and accurate quantification in mass spectrometry-based analyses. The following table summarizes its key quantitative properties.

| Property | Value |

| CAS Number | 202407-26-9 |

| Molecular Formula | [13C]9H11[15N]O3 |

| Molecular Weight | 191.1 g/mol - 191.12 g/mol |

| Chemical Purity | ≥98% |

| Isotopic Enrichment | ≥98 atom % 13C; ≥98 atom % 15N |

| Appearance | White to off-white solid |

| Melting Point | >300 °C (decomposes) |

| Solubility | Slightly soluble in DMSO and Methanol. Soluble in 0.1 M NaOH and 0.1 M HCl. |

| Storage Conditions | Store at 4°C in a sealed container, away from moisture and light. For long-term storage of solutions, -20°C for up to one month or -80°C for up to six months is recommended. |

Experimental Protocols

This compound is primarily used as an internal standard for the accurate quantification of tyrosine in biological samples by isotope dilution mass spectrometry and as a tracer in metabolic flux analysis.

Quantification of Tyrosine in Biological Samples using LC-MS/MS

This protocol outlines the use of this compound as an internal standard for the quantification of endogenous tyrosine in plasma samples.

Materials:

-

This compound

-

Plasma sample

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

Water (LC-MS grade)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1 M HCl). Create a series of working standards by diluting the stock solution.

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add a known amount of this compound internal standard solution.

-

Precipitate proteins by adding 150 µL of cold acetonitrile.

-

Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in a suitable volume of LC-MS mobile phase (e.g., 0.1% formic acid in water).

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A suitable reversed-phase C18 column.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient appropriate for the separation of tyrosine.

-

Flow Rate: A flow rate compatible with the column dimensions.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Tyrosine (unlabeled): Monitor the transition from the precursor ion (m/z) to a specific product ion.

-

This compound (labeled): Monitor the transition from the precursor ion (m/z, which will be higher than the unlabeled form due to the isotopes) to its corresponding product ion.

-

-

-

-

Data Analysis:

-

Quantify the amount of endogenous tyrosine by comparing the peak area ratio of the unlabeled tyrosine to the labeled internal standard against a calibration curve generated from standards with known concentrations.

-

Metabolic Flux Analysis Workflow

This workflow provides a general overview of how this compound can be used as a tracer to study metabolic pathways.

Caption: A generalized workflow for metabolic flux analysis using this compound.

Signaling Pathways Involving Tyrosine

Tyrosine is a critical precursor for the biosynthesis of several important signaling molecules, including catecholamine neurotransmitters, melanin (B1238610) pigments, and thyroid hormones. This compound can be used as a tracer to study the dynamics of these pathways.

Catecholamine Biosynthesis

This pathway describes the synthesis of dopamine, norepinephrine, and epinephrine (B1671497) from tyrosine.[1][2][3]

Caption: The enzymatic conversion of tyrosine to catecholamines.

Melanin Synthesis

This pathway illustrates the initial steps in the production of eumelanin (B1172464) and pheomelanin from tyrosine.[4][5][6]

Caption: The divergent pathways of melanin synthesis from tyrosine.

Thyroid Hormone Synthesis

This pathway outlines the key steps in the formation of thyroid hormones from tyrosine residues within the thyroglobulin protein.[7][8][9]

References

- 1. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 4. Isotope dilution liquid chromatography-tandem mass spectrometry for quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. SILAC Pretreatment Protocol for Phosphotyrosine Proteins - Creative Proteomics [creative-proteomics.com]

- 7. chempep.com [chempep.com]

- 8. benchchem.com [benchchem.com]

- 9. UWPR [proteomicsresource.washington.edu]

In-Depth Technical Guide: Molecular Weight of DL-Tyrosine-¹³C₉,¹⁵N

For researchers, scientists, and professionals in drug development, precise knowledge of molecular weights for isotopically labeled compounds is fundamental for quantitative analysis, such as in mass spectrometry-based proteomics and metabolomics. This guide provides a detailed breakdown of the molecular weight of DL-Tyrosine-¹³C₉,¹⁵N.

DL-Tyrosine-¹³C₉,¹⁵N is a stable isotope-labeled version of the amino acid tyrosine. In this molecule, all nine carbon atoms are the heavy isotope Carbon-13, and the nitrogen atom is the heavy isotope Nitrogen-15. This labeling makes it a valuable internal standard in quantitative studies.

The molecular weight of DL-Tyrosine-¹³C₉,¹⁵N is 191.12 g/mol .[1][2][3][4][5] This value is derived from the sum of the atomic masses of its constituent isotopes.

Calculation of Molecular Weight

The chemical formula for DL-Tyrosine-¹³C₉,¹⁵N is ¹³C₉H₁₁¹⁵NO₃. The molecular weight is calculated by summing the masses of each atom.

| Element | Isotope | Count | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon | ¹³C | 9 | 13.00335 | 117.03015 |

| Hydrogen | ¹H | 11 | 1.00783 | 11.08613 |

| Nitrogen | ¹⁵N | 1 | 15.00011 | 15.00011 |

| Oxygen | ¹⁶O | 3 | 15.99491 | 47.98473 |

| Total | 191.10112 |

Note: The monoisotopic mass is 191.10112162 Da[1], while the average molecular weight is commonly cited as 191.12 g/mol .

The following diagram illustrates the components contributing to the final molecular weight.

Experimental Application

Due to its defined, heavier mass compared to endogenous tyrosine, DL-Tyrosine-¹³C₉,¹⁵N serves as an ideal internal standard for quantitative mass spectrometry. In a typical workflow, a known amount of the labeled tyrosine is spiked into a biological sample. The ratio of the peak areas of the labeled (heavy) and unlabeled (light) tyrosine in the mass spectrometer allows for precise quantification of the endogenous tyrosine concentration, correcting for sample loss during preparation and variations in instrument response.

The experimental workflow for using a stable isotope-labeled standard is outlined below.

References

- 1. L-4-Hydroxyphenylalanine-13C9,15N | C9H11NO3 | CID 16217563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. L -Tyrosine-13C9,15N 15N 98atom , 13C 98atom , 95 CP 202407-26-9 [sigmaaldrich.com]

- 4. L-Tyrosine (¹³Câ, 99%; ¹âµN, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. DL-Tyrosine-13C9,15N - Marques da Silva & Neves, Lda [marquessilvaneves.com]

A Technical Guide to the Isotopic Purity and Enrichment of DL-Tyrosine-¹³C₉,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the methods and data related to the isotopic purity and enrichment of DL-Tyrosine-¹³C₉,¹⁵N. This isotopically labeled amino acid is a critical tool in a wide array of research applications, from metabolic studies and proteomics to drug development. Accurate determination of its isotopic composition is paramount for the validity and reproducibility of experimental results.

Introduction to DL-Tyrosine-¹³C₉,¹⁵N

DL-Tyrosine-¹³C₉,¹⁵N is a stable isotope-labeled version of the amino acid tyrosine, in which all nine carbon atoms are replaced with the heavy isotope carbon-13 (¹³C) and the nitrogen atom is replaced with the heavy isotope nitrogen-15 (B135050) (¹⁵N). This labeling results in a predictable mass shift, allowing it to be distinguished from its unlabeled counterpart by mass spectrometry and NMR spectroscopy.[1][2] This makes it an invaluable tracer for studying metabolic pathways and for use as an internal standard in quantitative analyses.[3][4]

Quantitative Data Summary

The isotopic purity and enrichment of commercially available DL-Tyrosine-¹³C₉,¹⁵N are key quality control parameters. The following tables summarize typical specifications from various suppliers.

Table 1: Typical Isotopic Purity and Enrichment Specifications

| Parameter | Specification | Supplier Example(s) |

| ¹³C Isotopic Enrichment | ≥ 98 atom % | Sigma-Aldrich, Cambridge Isotope Laboratories, Shimadzu |

| ¹⁵N Isotopic Enrichment | ≥ 98 atom % | Sigma-Aldrich, Cambridge Isotope Laboratories, Shimadzu |

| Chemical Purity | ≥ 95% (CP) | Sigma-Aldrich |

| ≥ 98% | MedchemExpress, Cayman Chemical, Cambridge Isotope Laboratories |

Note: "atom %" refers to the percentage of the specified isotope at the labeled positions.

Table 2: Key Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | [¹³C]₉H₁₁[¹⁵N]O₃ | [1][4] |

| Molecular Weight | 191.12 g/mol | [2] |

| Mass Shift (M+) | +10 | |

| CAS Number | 202407-26-9 | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | >300 °C (decomposes) |

Analytical Methodologies for Isotopic Purity and Enrichment

The determination of isotopic purity and enrichment of DL-Tyrosine-¹³C₉,¹⁵N primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to measure the mass-to-charge ratio of ions. For isotopically labeled compounds, MS can precisely determine the extent and location of labeling.

GC-MS is a robust method for the analysis of volatile and thermally stable compounds.[5] Amino acids, being non-volatile, require derivatization prior to GC analysis to increase their volatility.

Experimental Protocol: GC-MS Analysis of DL-Tyrosine-¹³C₉,¹⁵N

-

Derivatization:

-

Objective: To make the amino acid volatile for gas chromatography.

-

Reagents: N-acetyl-n-propyl (NAP) esters or other suitable derivatizing agents.

-

Procedure:

-

Accurately weigh approximately 1 mg of DL-Tyrosine-¹³C₉,¹⁵N and dissolve it in a suitable solvent.

-

Follow a standard protocol for N-acetyl-n-propyl esterification. This typically involves a two-step reaction: esterification of the carboxyl group followed by acetylation of the amino group.

-

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent Trace GC 1310 or equivalent.

-

Column: Agilent DB-35 (60 m x 0.32 mm ID, 1.5 µm film thickness) or similar.

-

Injector: Splitless injection at 260 °C.

-

Oven Program: 70 °C (hold 2 min), ramp to 140 °C at 15 °C/min (hold 4 min), ramp to 240 °C at 12 °C/min (hold 5 min), ramp to 255 °C at 8 °C/min (hold 35 min).

-

Carrier Gas: Helium at a constant flow rate of 2 mL/min.

-

Mass Spectrometer: Thermo Scientific Delta V Advantage isotope-ratio mass spectrometer or a high-resolution mass spectrometer.

-

Interface: GC IsoLink II combustion interface. The combustion reactor (NiO tube with CuO and NiO wires) is maintained at 1000 °C.

-

-

Data Analysis:

-

The mass spectrometer will detect the different isotopologues of the derivatized tyrosine.

-

The isotopic enrichment is calculated by comparing the peak areas of the fully labeled species (M+10) to the sum of all isotopic species.

-

Corrections for the natural abundance of isotopes in the derivatizing agents must be applied for accurate quantification.

-

LC-MS is a powerful technique that separates compounds based on their physicochemical properties followed by mass analysis.[6] It is particularly useful for non-volatile and thermally labile compounds, and often does not require derivatization.

Experimental Protocol: LC-MS Analysis of DL-Tyrosine-¹³C₉,¹⁵N

-

Sample Preparation:

-

Objective: To prepare a solution of the sample suitable for injection into the LC-MS system.

-

Procedure:

-

Accurately weigh a small amount of DL-Tyrosine-¹³C₉,¹⁵N.

-

Dissolve in a suitable solvent compatible with the mobile phase, such as 0.1% formic acid in water.

-

-

-

LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

-

Column: Reversed-phase C18 analytical column.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to elute tyrosine, for example, 2% to 40% B over a set time.

-

Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or Q-TOF.

-

Ionization Source: Electrospray Ionization (ESI).

-

-

Data Analysis:

-

Acquire full scan mass spectra to observe the isotopic distribution of the molecular ion.

-

The relative intensities of the monoisotopic peak of the unlabeled tyrosine and the fully labeled tyrosine (M+10) are used to determine the isotopic enrichment.

-

High-resolution mass spectrometry can resolve the isotopic fine structure, allowing for unequivocal assignment of ¹³C and ¹⁵N enrichment levels.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed information about the chemical structure and isotopic composition of a molecule. Both ¹³C and ¹⁵N are NMR-active nuclei.[8]

Experimental Protocol: NMR Analysis of DL-Tyrosine-¹³C₉,¹⁵N

-

Sample Preparation:

-

Objective: To prepare a solution for NMR analysis.

-

Procedure:

-

Dissolve an appropriate amount of DL-Tyrosine-¹³C₉,¹⁵N in a deuterated solvent (e.g., D₂O with a suitable pH adjustment or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

-

-

NMR Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Experiments:

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum will show signals for each of the nine carbon atoms. The absence of significant signals at the chemical shifts corresponding to ¹²C indicates high ¹³C enrichment.

-

¹⁵N NMR: A proton-coupled or decoupled ¹⁵N NMR spectrum (e.g., using an HSQC experiment) can confirm the presence and enrichment of the ¹⁵N isotope.

-

¹H NMR: While all protons are attached to ¹³C atoms, a ¹H NMR spectrum can still be informative. The signals will show characteristic ¹³C-satellite peaks, and the integration of any residual signals from unlabeled tyrosine can be used to estimate purity.

-

-

-

Data Analysis:

-

Isotopic Enrichment: The isotopic enrichment can be estimated by comparing the integrals of the signals from the labeled species to those of any detectable unlabeled species.

-

Structural Integrity: NMR provides confirmation of the molecular structure and the position of the labels.

-

Visualizing the Workflow

The following diagrams illustrate the general workflows for determining the isotopic purity and enrichment of DL-Tyrosine-¹³C₉,¹⁵N.

References

- 1. caymanchem.com [caymanchem.com]

- 2. L-Tyrosine (¹³Câ, 99%; ¹âµN, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. schd-shimadzu.com [schd-shimadzu.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide to DL-Tyrosine-13C9,15N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical specifications, experimental protocols, and biological context for DL-Tyrosine-13C9,15N. This isotopically labeled amino acid is a critical tool in quantitative proteomics, metabolic flux analysis, and as an internal standard for mass spectrometry-based applications.

Certificate of Analysis

The following tables summarize the typical quantitative data for a batch of this compound. These values are representative and may vary slightly between different suppliers and batches.

Physicochemical Properties

| Parameter | Specification |

| Molecular Formula | ¹³C₉H₁₁¹⁵NO₃ |

| Molecular Weight | 191.12 g/mol |

| Appearance | White to off-white solid |

| Solubility | Slightly soluble in DMSO and Methanol. |

Quality Control Data

| Analytical Test | Specification |

| Chemical Purity (HPLC) | ≥98%[1][2][3] |

| Isotopic Enrichment (¹³C) | ≥99 atom % |

| Isotopic Enrichment (¹⁵N) | ≥98 atom %[4] |

| Optical Purity (Chiral HPLC) | Racemic mixture (DL) |

| Mass Shift (M+10) | Conforms to theoretical mass |

Experimental Protocols

Detailed methodologies for the key analytical experiments performed to ensure the quality of this compound are provided below.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the chemical purity of this compound by separating it from any impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (0.1% trifluoroacetic acid in acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 280 nm.

-

Procedure:

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Inject the sample onto the HPLC column.

-

Run the gradient program to elute the compound and any impurities.

-

The purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram.

-

Determination of Isotopic Enrichment by Mass Spectrometry (MS)

This protocol determines the percentage of ¹³C and ¹⁵N isotopes incorporated into the DL-Tyrosine molecule.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) and infused directly or injected via an LC system.

-

Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range to include the unlabeled (M+0) and fully labeled (M+10) species.

-

Data Analysis:

-

Identify the isotopic cluster for DL-Tyrosine.

-

Calculate the relative intensities of the monoisotopic peak and the peaks corresponding to the incorporation of ¹³C and ¹⁵N.

-

The isotopic enrichment is determined by comparing the experimental isotopic distribution to the theoretical distribution for the desired level of labeling.[5][6][7]

-

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and the positions of the isotopic labels.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ¹⁵N.

-

Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Experiments:

-

¹H NMR: To confirm the proton environment.

-

¹³C NMR: A proton-decoupled ¹³C spectrum will show signals only from the ¹³C-labeled carbon atoms, confirming their positions.[8][9]

-

¹⁵N NMR: A proton-decoupled ¹⁵N spectrum or a 2D ¹H-¹⁵N HSQC experiment will confirm the presence and location of the ¹⁵N label.

-

-

Data Analysis: The chemical shifts, coupling constants, and signal intensities are analyzed to confirm that the structure is consistent with DL-Tyrosine and that the isotopic labels are in the expected positions.

Visualizations

The following diagrams illustrate key concepts related to the use of this compound.

Metabolic Pathway of Tyrosine

This diagram shows the major metabolic fate of tyrosine, including its role as a precursor to important neurotransmitters. The use of this compound allows researchers to trace the flow of carbon and nitrogen through these pathways.[10][11][12]

Caption: Metabolic fate of this compound.

Experimental Workflow for SILAC-based Proteomics

This diagram outlines the general workflow for a Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiment, where this compound can be used as the "heavy" amino acid.

Caption: SILAC experimental workflow.

Logical Relationship for Quality Control

This diagram illustrates the logical flow of quality control testing for this compound.

Caption: Quality control workflow logic.

References

- 1. L-Tyrosine (¹³Câ, 99%; ¹âµN, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 2. caymanchem.com [caymanchem.com]

- 3. L-Tyrosine (¹³Câ, 97-99%; Dâ, 97-99%; ¹âµN, 97-99%) - Cambridge Isotope Laboratories, CDNLM-6815-0.25 [isotope.com]

- 4. L-酪氨酸-13C9,15N 98 atom % 13C, 98 atom % 15N, 95% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 5. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simultaneous measurement of 13C- and 15N-isotopic enrichments of threonine by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Overview of Tyrosine Metabolism - Creative Proteomics [creative-proteomics.com]

- 11. Tyrosine - Wikipedia [en.wikipedia.org]

- 12. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

Principle of Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to SILAC

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for quantitative proteomics.[1] This technique enables the accurate determination of relative protein abundance between different cell populations by incorporating stable, non-radioactive heavy isotopes of amino acids into the entire proteome of living cells.[1] The method relies on the cell's natural protein synthesis machinery to replace standard ("light") amino acids with their "heavy" isotopic counterparts.[1] Because the heavy and light amino acids are chemically identical, their incorporation does not affect cell morphology or growth rates, allowing for a direct and accurate comparison of proteomes under different experimental conditions.[2]

The core principle of SILAC involves growing two populations of cells in media that are identical in composition, except for specific essential amino acids. One population is cultured in a "light" medium containing the natural, most abundant isotopes of these amino acids (e.g., ¹²C, ¹⁴N). The other population is grown in a "heavy" medium, where one or more essential amino acids are replaced with their stable isotope-labeled analogues (e.g., ¹³C-labeled arginine and lysine).[1] After a sufficient number of cell divisions, typically at least five to six, the heavy amino acids are fully incorporated into the proteome of the "heavy" cell population.[3] The two cell populations can then be subjected to different treatments (e.g., drug vs. vehicle), combined, and the proteins extracted and analyzed by mass spectrometry (MS).[1]

In the mass spectrometer, a peptide from the "heavy" sample will have a higher mass than its "light" counterpart, resulting in a distinct mass shift. The ratio of the intensities of the heavy and light peptide peaks in the mass spectrum directly corresponds to the relative abundance of the protein in the two cell populations.[2] This approach minimizes experimental variability as the samples are combined at an early stage, ensuring that all subsequent processing steps, from protein extraction and digestion to mass spectrometry analysis, are identical for both proteomes.[4]

Core Applications of SILAC

SILAC is a versatile technique with a broad range of applications in proteomics research and drug development, including:

-

Quantitative analysis of protein expression: Determining global changes in protein abundance in response to various stimuli, such as drug treatment, growth factor stimulation, or disease states.

-

Analysis of post-translational modifications (PTMs): Quantifying changes in PTMs like phosphorylation, ubiquitination, and acetylation, providing insights into signaling pathway dynamics.[5]

-

Protein-protein interaction studies: Differentiating true interaction partners from non-specific background proteins in immunoprecipitation experiments.[6][7]

-

Protein turnover analysis: Measuring the rates of protein synthesis and degradation using pulse-SILAC (pSILAC) experiments.[1]

Experimental Protocols

A successful SILAC experiment requires careful planning and execution. The following sections provide a detailed methodology for a typical SILAC experiment.

Cell Culture and Metabolic Labeling

The foundational step of SILAC is the complete incorporation of stable isotope-labeled amino acids into the cellular proteome.

Materials:

-

SILAC-grade DMEM or RPMI-1640 medium, deficient in L-arginine and L-lysine.[8]

-

Dialyzed Fetal Bovine Serum (dFBS) to minimize the presence of unlabeled amino acids.[8]

-

"Light" L-arginine (Arg-0) and L-lysine (Lys-0).[8]

-

"Heavy" L-arginine (e.g., ¹³C₆-Arg or ¹³C₆¹⁵N₄-Arg) and L-lysine (e.g., ¹³C₆-Lys or ¹³C₆¹⁵N₂-Lys).[8]

-

Cell line of interest (auxotrophic for arginine and lysine).

-

Standard cell culture reagents and equipment.

Protocol:

-

Media Preparation: Prepare "light" and "heavy" SILAC media by supplementing the arginine and lysine-deficient basal medium with either the light or heavy amino acids, respectively. A common final concentration for L-arginine is 84 mg/L and for L-lysine is 146 mg/L.[9] Add dFBS to a final concentration of 10%. Sterile filter the complete media.[8]

-

Cell Adaptation: Culture the cells in the "heavy" SILAC medium for at least five to six cell doublings to ensure near-complete (>97%) incorporation of the heavy amino acids.[3][9] The "light" cell population is cultured in parallel in the "light" SILAC medium.

-

Incorporation Check (Optional but Recommended): To verify complete labeling, a small aliquot of cells from the "heavy" culture can be harvested, proteins extracted and digested, and analyzed by mass spectrometry. The absence of "light" peptides confirms complete incorporation.

Experimental Treatment and Cell Harvesting

Once the cells are fully labeled, they can be used for the desired experiment.

Protocol:

-

Treatment: Apply the experimental treatment to one cell population (e.g., the "heavy" labeled cells) and the control treatment to the other (e.g., the "light" labeled cells).

-

Harvesting: After the treatment period, wash the cells with ice-cold PBS and harvest them by scraping or trypsinization.

-

Cell Counting and Mixing: Accurately count the cells from both populations and mix them at a 1:1 ratio. This ensures that equal numbers of cells from each condition are being compared.

Protein Extraction and Digestion

The combined cell pellet is then processed to extract and digest the proteins into peptides suitable for mass spectrometry.

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Dithiothreitol (DTT) for reduction.

-

Iodoacetamide (IAA) for alkylation.

-

Sequencing-grade modified trypsin.

-

Ammonium (B1175870) bicarbonate buffer.

Protocol:

-

Cell Lysis: Resuspend the mixed cell pellet in lysis buffer and incubate on ice to lyse the cells. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

Reduction and Alkylation:

-

To a known amount of protein (e.g., 1 mg), add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour to reduce disulfide bonds.

-

Cool the sample to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark at room temperature for 45 minutes to alkylate the reduced cysteines.

-

-

In-solution Digestion:

-

Dilute the protein sample with ammonium bicarbonate buffer to reduce the concentration of denaturants.

-

Add trypsin at a 1:50 to 1:100 (trypsin:protein) ratio and incubate overnight at 37°C.[10]

-

Stop the digestion by adding formic acid to a final concentration of 1%.

-

Mass Spectrometry and Data Analysis

The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol:

-

LC-MS/MS Analysis: The peptide sample is loaded onto a reverse-phase liquid chromatography column and separated by a gradient of increasing organic solvent. The eluting peptides are ionized and analyzed by a high-resolution mass spectrometer.

-

Data Analysis: The raw MS data is processed using specialized software (e.g., MaxQuant). The software identifies the peptides, determines the intensity ratios of the heavy and light peptide pairs, and calculates the relative abundance of the corresponding proteins.

Data Presentation

Quantitative data from SILAC experiments are typically presented in tables that summarize the identified proteins and their corresponding abundance ratios between the different experimental conditions.

Table 1: Example of SILAC Data for Proteins Involved in the EGFR Signaling Pathway

| Protein Name | Gene Name | Accession Number | Heavy/Light Ratio | p-value | Regulation |

| Epidermal growth factor receptor | EGFR | P00533 | 0.45 | 0.001 | Down-regulated |

| Growth factor receptor-bound protein 2 | GRB2 | P62993 | 0.98 | 0.89 | Unchanged |

| Son of sevenless homolog 1 | SOS1 | Q07889 | 1.05 | 0.75 | Unchanged |

| Mitogen-activated protein kinase 1 | MAPK1 | P28482 | 0.52 | 0.005 | Down-regulated |

| 1-phosphatidylinositol-4,5-bisphosphate phosphodiesterase gamma-1 | PLCG1 | P19174 | 2.15 | 0.002 | Up-regulated |

Mandatory Visualizations

SILAC Experimental Workflow

Caption: A schematic overview of the SILAC experimental workflow.

EGFR Signaling Pathway

Caption: A simplified diagram of the EGFR signaling pathway.

References

- 1. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]

- 2. Development of a 5-plex SILAC Method Tuned for the Quantitation of Tyrosine Phosphorylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SILAC Quantitation | Thermo Fisher Scientific - US [thermofisher.com]

- 5. SILAC-Based Quantitative PTM Analysis - Creative Proteomics [creative-proteomics.com]

- 6. Identification of Protein Interaction Partners in Mammalian Cells Using SILAC-immunoprecipitation Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein Correlation Profiling-SILAC to Study Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]

- 8. usherbrooke.ca [usherbrooke.ca]

- 9. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lab.research.sickkids.ca [lab.research.sickkids.ca]

A Technical Guide to the Core Applications of 13C and 15N Labeled Amino Acids in Research

For Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled amino acids, particularly those enriched with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), have become indispensable tools in modern biological and biomedical research. These non-radioactive isotopes allow for the precise tracking and quantification of amino acids and their metabolic products within complex biological systems. By replacing natural carbon (¹²C) or nitrogen (¹⁴N) atoms with their heavier stable isotopes, researchers can distinguish and trace molecules using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This in-depth technical guide explores the core applications of ¹³C and ¹⁵N labeled amino acids, focusing on quantitative proteomics, metabolic flux analysis, and protein turnover studies, providing detailed methodologies and data interpretation for professionals in research and drug development.

Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful and widely used metabolic labeling technique for accurate protein quantification in proteomics.[1][2] It enables the comparison of protein abundance between different cell populations under various experimental conditions, such as drug treatment or disease states.[2][3]

Principle of SILAC

The fundamental principle of SILAC involves growing two or more cell populations in culture media that are identical except for the isotopic form of a specific essential amino acid.[2] One population is cultured in a "light" medium containing the natural amino acid (e.g., ¹²C₆-Arginine), while the other is grown in a "heavy" medium containing a stable isotope-labeled version (e.g., ¹³C₆-Arginine).[4] Over several cell divisions, the labeled amino acid is fully incorporated into the proteome of the "heavy" cell population.[5]

After the experimental treatment, the cell populations are combined, and the proteins are extracted and digested, typically with trypsin.[6] Since trypsin cleaves after arginine and lysine, using labeled versions of these amino acids ensures that most resulting peptides will be labeled. The chemically identical "light" and "heavy" peptide pairs are then analyzed by mass spectrometry. The mass spectrometer distinguishes the peptides based on their mass difference, and the ratio of their signal intensities directly reflects the relative abundance of the protein in the original samples.[4]

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; "Cell_Culture_Light" [label="Cell Culture\n(Light Amino Acids)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cell_Culture_Heavy" [label="Cell Culture\n(Heavy Amino Acids)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Treatment_Control" [label="Control Treatment"]; "Treatment_Experimental" [label="Experimental\nTreatment"]; "Combine_Cells" [label="Combine Cells (1:1 ratio)", fillcolor="#FBBC05", fontcolor="#202124"]; "Protein_Extraction" [label="Protein Extraction\n& Lysis"]; "Protein_Digestion" [label="Protein Digestion\n(e.g., Trypsin)"]; "LC_MS_MS" [label="LC-MS/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Data_Analysis" [label="Data Analysis\n(Quantification)"];

// Edges "Cell_Culture_Light" -> "Treatment_Control"; "Cell_Culture_Heavy" -> "Treatment_Experimental"; "Treatment_Control" -> "Combine_Cells"; "Treatment_Experimental" -> "Combine_Cells"; "Combine_Cells" -> "Protein_Extraction"; "Protein_Extraction" -> "Protein_Digestion"; "Protein_Digestion" -> "LC_MS_MS"; "LC_MS_MS" -> "Data_Analysis"; } "SILAC Experimental Workflow"

Experimental Protocol: SILAC

Materials:

-

SILAC-certified dialyzed fetal bovine serum (FBS)

-

SILAC-grade light (e.g., L-Arginine, L-Lysine) and heavy (e.g., ¹³C₆-L-Arginine, ¹³C₆,¹⁵N₂-L-Lysine) amino acids

-

Cell culture medium deficient in the amino acids to be labeled (e.g., DMEM for SILAC)

-

Cell line of interest (auxotrophic for the labeled amino acids is ideal)

-

Standard cell culture reagents and equipment

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

Dithiothreitol (DTT), Iodoacetamide (IAA)

-

Sequencing-grade modified trypsin

-

C18 desalting columns

-

LC-MS/MS system

Procedure:

-

Adaptation Phase:

-

Prepare "light" and "heavy" SILAC media by supplementing the amino acid-deficient medium with either light or heavy amino acids and dialyzed FBS.

-

Culture the cells in both light and heavy media for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids.[7]

-

Verify labeling efficiency (>95%) by analyzing a small sample of the heavy-labeled cells by mass spectrometry.[6]

-

-

Experimental Phase:

-

Plate the fully adapted light and heavy cell populations.

-

Apply the experimental treatment to one population (e.g., drug treatment to the heavy-labeled cells) and a control treatment to the other.

-

-

Sample Preparation:

-

Harvest and wash the cells with ice-cold PBS.

-

Combine the light and heavy cell populations in a 1:1 ratio based on cell count or protein concentration.[8]

-

Lyse the combined cells using a suitable lysis buffer.

-

Quantify the total protein concentration.

-

-

Protein Digestion:

-

Reduce the protein disulfide bonds with DTT and alkylate the resulting free thiols with IAA.

-

Digest the proteins into peptides overnight using trypsin.

-

-

Peptide Cleanup and LC-MS/MS Analysis:

-

Desalt the peptide mixture using C18 columns.

-

Analyze the peptides using a high-resolution LC-MS/MS system.

-

-

Data Analysis:

-

Use specialized software (e.g., MaxQuant) to identify peptides and quantify the intensity ratios of heavy and light peptide pairs.[7]

-

The ratio of intensities directly corresponds to the relative abundance of the protein between the two experimental conditions.

-

Quantitative Data Presentation

| Protein | Function | SILAC Ratio (Heavy/Light) | Condition | Reference |

| HSP90AB1 | Molecular Chaperone | 1.02 | Vehicle-treated HeLa cells | [9] |

| VCP | ATP-dependent protein unfolding | 0.98 | Vehicle-treated HeLa cells | [9] |

| chB6 | B-lymphocyte marker | >1 S.D. from median | Specifically biotinylated cells | [10] |

| CDC42 | Signal transduction | <1 S.D. from median | Nonspecifically labeled cells | [10] |

Metabolic Flux Analysis (MFA)

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique for quantifying the rates (fluxes) of intracellular metabolic pathways.[11] By introducing a ¹³C-labeled substrate, such as glucose or glutamine, into a cell culture, researchers can trace the path of the carbon atoms through the metabolic network.[12]

Principle of ¹³C-MFA

Cells are cultured in a medium containing a ¹³C-labeled substrate. As the cells metabolize this substrate, the ¹³C atoms are incorporated into various downstream metabolites, including proteinogenic amino acids. The specific pattern of ¹³C incorporation, known as the mass isotopomer distribution (MID), is measured for these metabolites, typically using Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS.[12]

A computational model of the cell's metabolic network is then used to simulate the expected MIDs for different flux distributions. By comparing the experimentally measured MIDs with the simulated ones, the intracellular fluxes can be estimated.[13]

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; "Cell_Culture" [label="Cell Culture with\n¹³C-labeled Substrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Metabolite_Extraction" [label="Metabolite Extraction"]; "Sample_Derivatization" [label="Sample Derivatization\n(for GC-MS)"]; "GC_MS_Analysis" [label="GC-MS or LC-MS\nAnalysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; "MID_Determination" [label="Mass Isotopomer\nDistribution (MID)\nDetermination"]; "Metabolic_Modeling" [label="Metabolic Network\nModeling"]; "Flux_Estimation" [label="Flux Estimation\n(Comparison of\nexperimental and\nsimulated MIDs)", fillcolor="#FBBC05", fontcolor="#202124"]; "Flux_Map" [label="Metabolic Flux Map"];

// Edges "Cell_Culture" -> "Metabolite_Extraction"; "Metabolite_Extraction" -> "Sample_Derivatization"; "Sample_Derivatization" -> "GC_MS_Analysis"; "GC_MS_Analysis" -> "MID_Determination"; "MID_Determination" -> "Flux_Estimation"; "Metabolic_Modeling" -> "Flux_Estimation"; "Flux_Estimation" -> "Flux_Map"; } "¹³C-Metabolic Flux Analysis Workflow"

Experimental Protocol: ¹³C-MFA

Materials:

-

¹³C-labeled substrate (e.g., [U-¹³C₆]glucose, [1,2-¹³C₂]glucose)

-

Cell culture medium with a known composition

-

Cell line of interest

-

Quenching solution (e.g., cold methanol)

-

Extraction solvent (e.g., methanol/water/chloroform mixture)

-

Derivatizing agent for GC-MS analysis (e.g., MTBSTFA)

-

GC-MS or LC-MS system

-

MFA software (e.g., INCA, Metran)

Procedure:

-

Tracer Experiment:

-

Metabolite Quenching and Extraction:

-

Rapidly quench metabolism by adding a cold quenching solution.

-

Extract the intracellular metabolites using a suitable solvent system.

-

-

Sample Preparation for Analysis:

-

For GC-MS analysis, derivatize the metabolites to make them volatile.

-

-

Mass Spectrometry Analysis:

-

Analyze the samples by GC-MS or LC-MS to determine the mass isotopomer distributions of the metabolites of interest (e.g., amino acids).

-

-

Flux Estimation:

-

Define a metabolic network model for the cell line under study.

-

Use MFA software to estimate the intracellular fluxes by fitting the model to the experimental MID data and any measured extracellular rates (e.g., glucose uptake, lactate (B86563) secretion).[12]

-

Quantitative Data Presentation

| Metabolic Pathway | Flux (normalized to Glucose Uptake) - Condition A | Flux (normalized to Glucose Uptake) - Condition B | Organism/Cell Line | Reference |

| Glycolysis | 100 | 80 | Pseudomonas putida | [14] |

| Pentose Phosphate Pathway | 20 | 30 | Pseudomonas putida | [14] |

| TCA Cycle | 50 | 40 | Pseudomonas putida | [14] |

Example Signaling Pathway: Pyruvate (B1213749) Anaplerosis

¹³C-MFA can be used to investigate specific metabolic pathways, such as pyruvate anaplerosis, which is the replenishment of TCA cycle intermediates from pyruvate. By using [U-¹³C₆]glucose as a tracer, the contribution of pyruvate carboxylase to the TCA cycle can be quantified by measuring the M+3 labeling of malate (B86768) and other TCA cycle intermediates.[15]

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; "Glucose" [label="[U-¹³C₆]Glucose", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Pyruvate" [label="[¹³C₃]Pyruvate"]; "Acetyl_CoA" [label="[¹³C₂]Acetyl-CoA"]; "Oxaloacetate" [label="Oxaloacetate"]; "Citrate" [label="Citrate"]; "Malate" [label="[M+3]Malate", fillcolor="#34A853", fontcolor="#FFFFFF"]; "TCA_Cycle" [label="TCA Cycle", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges "Glucose" -> "Pyruvate"; "Pyruvate" -> "Acetyl_CoA" [label="PDH"]; "Pyruvate" -> "Oxaloacetate" [label="PC", color="#EA4335", fontcolor="#EA4335"]; "Acetyl_CoA" -> "Citrate"; "Oxaloacetate" -> "Citrate"; "Citrate" -> "TCA_Cycle"; "TCA_Cycle" -> "Malate"; "Oxaloacetate" -> "Malate" [style=dashed, arrowhead=none]; } "Pyruvate Anaplerosis Pathway"

Protein Turnover Studies

The proteome is in a constant state of flux, with proteins being continuously synthesized and degraded.[16] Stable isotope labeling provides a powerful means to measure the rates of protein synthesis and degradation, collectively known as protein turnover.[17]

Principle of Protein Turnover Analysis

In a typical "pulse-chase" experiment, cells or animals are first "pulsed" with a diet or medium containing a ¹⁵N- or ¹³C-labeled amino acid.[18] This leads to the incorporation of the heavy isotope into newly synthesized proteins. Then, the labeled diet or medium is replaced with an unlabeled one (the "chase"), and the rate of disappearance of the heavy isotope from the proteome is monitored over time by mass spectrometry. This rate of loss reflects the degradation rate of the proteins.[18] Conversely, the rate of incorporation of the heavy label during the pulse phase reflects the synthesis rate.

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; "Labeling_Phase" [label="Pulse Phase:\nLabeling with ¹⁵N Amino Acids", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Chase_Phase" [label="Chase Phase:\nSwitch to Unlabeled Diet"]; "Time_Course_Sampling" [label="Time-Course\nTissue/Cell Sampling"]; "Protein_Extraction_Digestion" [label="Protein Extraction\n& Digestion"]; "LC_MS_MS_Analysis" [label="LC-MS/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Data_Analysis" [label="Data Analysis:\nQuantify Labeled vs.\nUnlabeled Peptides"]; "Turnover_Rate_Calculation" [label="Calculate Protein\nSynthesis & Degradation Rates", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges "Labeling_Phase" -> "Chase_Phase"; "Chase_Phase" -> "Time_Course_Sampling"; "Time_Course_Sampling" -> "Protein_Extraction_Digestion"; "Protein_Extraction_Digestion" -> "LC_MS_MS_Analysis"; "LC_MS_MS_Analysis" -> "Data_Analysis"; "Data_Analysis" -> "Turnover_Rate_Calculation"; } "Protein Turnover Analysis Workflow"

Experimental Protocol: In Vivo Protein Turnover

Materials:

-

¹⁵N-labeled diet (e.g., spirulina or yeast-based)

-

Unlabeled control diet

-

Animal model (e.g., mice)

-

Tissue homogenization equipment

-

Protein extraction and digestion reagents (as for SILAC)

-

LC-MS/MS system

Procedure:

-

Acclimation:

-

Acclimate animals to the unlabeled control diet.

-

-

Labeling (Pulse):

-

Switch the animals to the ¹⁵N-labeled diet for a defined period.

-

-

Chase:

-

Switch the animals back to the unlabeled diet.

-

-

Sample Collection:

-

Collect tissues at various time points during the pulse and chase phases.

-

-

Sample Preparation and Analysis:

-

Homogenize the tissues and extract proteins.

-

Digest the proteins into peptides.

-

Analyze the peptides by LC-MS/MS.

-

-

Data Analysis:

-

Quantify the ratio of ¹⁵N-labeled to unlabeled peptides for each identified protein at each time point.

-

Fit the data to a kinetic model to determine the synthesis and degradation rates for each protein.

-

Quantitative Data Presentation

| Tissue | Median Protein Half-life (days) | Key Observations | Reference |

| Liver | ~2-3 | High turnover rate | [19] |

| Kidney | ~3-4 | Intermediate turnover rate | [19] |

| Heart | ~5-6 | Intermediate turnover rate | [19] |

| Muscle | ~10-12 | Low turnover rate | [19] |

Applications in Drug Development

The techniques described above have significant applications in drug development:

-

Target Identification and Validation: SILAC can identify proteins whose expression levels change upon drug treatment, revealing potential drug targets or off-target effects.

-

Mechanism of Action Studies: ¹³C-MFA can elucidate how a drug alters cellular metabolism, providing insights into its mechanism of action. For example, it can reveal if a drug inhibits a specific metabolic enzyme.

-

Pharmacodynamics: Protein turnover studies can determine how a drug affects the synthesis or degradation rates of specific proteins, providing a dynamic view of its pharmacodynamic effects.

-

Biomarker Discovery: Changes in protein abundance, metabolic fluxes, or protein turnover rates in response to drug treatment can serve as biomarkers for drug efficacy or toxicity.

Conclusion

The applications of ¹³C and ¹⁵N labeled amino acids are fundamental to modern biochemical and pharmaceutical research. From quantifying dynamic changes in the proteome with SILAC to elucidating complex metabolic pathways with ¹³C-MFA and determining the dynamics of protein turnover, these stable isotope tracers provide an unparalleled level of detail into the workings of biological systems. The methodologies outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to leverage the power of stable isotope labeling in their research endeavors.

References

- 1. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]

- 4. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 5. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. SILAC-based quantitative proteomics using mass spectrometry quantifies endoplasmic reticulum stress in whole HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 13. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protein turnover - Wikipedia [en.wikipedia.org]

- 17. Cross-species Comparison of Proteome Turnover Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Protein Turnover in Aging and Longevity - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's Guide to Metabolic Labeling with Heavy Amino Acids: Principles, Protocols, and Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling with heavy amino acids has emerged as a cornerstone of quantitative proteomics, providing a powerful and versatile method for the accurate measurement of protein abundance and turnover in living cells. By integrating stable, non-radioactive isotopes into the cellular proteome, researchers can precisely compare protein expression levels between different experimental conditions. This in-depth guide explores the core principles of metabolic labeling, with a particular focus on the widely adopted Stable Isotope Labeling with Amino acids in Cell culture (SILAC) technique. We will delve into detailed experimental protocols, data presentation strategies, and the application of this technology in elucidating signaling pathways and advancing drug development.

The fundamental principle of metabolic labeling lies in the in vivo incorporation of amino acids containing heavy isotopes, such as carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N), into newly synthesized proteins. This is achieved by culturing cells in a specialized medium where a standard "light" amino acid is replaced by its "heavy" counterpart. Over several cell divisions, the heavy amino acid is fully incorporated into the proteome. When a "heavy" labeled cell population is compared to a "light" (unlabeled) population under different experimental conditions, the relative abundance of each protein can be determined by mass spectrometry. The mass spectrometer detects pairs of chemically identical peptides that differ only in their isotopic composition, and the ratio of their signal intensities provides a precise measure of the change in protein expression.

One of the key advantages of this metabolic labeling approach is that the samples are combined at a very early stage of the experimental workflow, often at the cell or lysate level. This minimizes experimental variability that can be introduced during sample processing, leading to highly accurate and reproducible quantification.

Core Technique: Stable Isotope Labeling with Amino acids in Cell culture (SILAC)

SILAC is the most common metabolic labeling technique used in quantitative proteomics. It typically involves the use of heavy isotopes of lysine (B10760008) (Lys) and arginine (Arg), as the protease trypsin, commonly used in proteomics, cleaves proteins C-terminal to these residues. This ensures that most tryptic peptides will contain a labeled amino acid, making them suitable for quantification.

Key Features of SILAC:

-

High Accuracy: Early sample mixing reduces handling errors.

-

In Vivo Labeling: Reflects the true biological state of the cells.

-

Robustness: The method is well-established and widely used.

-